

# Application Notes and Protocols for ML390 in Mouse Xenograft Models

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Compound of Interest		
Compound Name:	ML390	
Cat. No.:	B1150027	Get Quote

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#### Introduction

ML390 is a potent and selective inhibitor of dihydroorotate dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine biosynthesis pathway.[1][2][3] This pathway is essential for the proliferation of rapidly dividing cells, including cancer cells, which have a high demand for nucleotides for DNA and RNA synthesis. By inhibiting DHODH, ML390 depletes the intracellular pool of pyrimidines, leading to cell cycle arrest and induction of differentiation, particularly in hematological malignancies such as acute myeloid leukemia (AML).[1][2][3] These application notes provide a comprehensive protocol for the use of ML390 in mouse xenograft models, a crucial step in the preclinical evaluation of its anti-cancer efficacy.

#### **Mechanism of Action**

**ML390** targets DHODH, the fourth enzyme in the de novo pyrimidine synthesis pathway. This enzyme is located on the inner mitochondrial membrane and catalyzes the oxidation of dihydroorotate to orotate. Inhibition of DHODH by **ML390** leads to a reduction in the synthesis of uridine monophosphate (UMP), a precursor for all other pyrimidine nucleotides. The resulting pyrimidine starvation triggers a cascade of cellular events, including the induction of differentiation in cancer cells.[1]

### **Data Presentation**



The following table summarizes representative quantitative data from studies using DHODH inhibitors in mouse xenograft models. While specific data for **ML390** is limited in publicly available literature, the data from structurally and mechanistically similar DHODH inhibitors can provide an expected range of efficacy.

Cell Line	Mouse Strain	Treatmen t	Dosage	Administr ation Route	Tumor Growth Inhibition (TGI)	Referenc e
MOLM-13 (AML)	Immunodef icient	Emvododst at	10 mg/kg	Not Specified	Significant reduction in tumor growth	[2]
MOLM-13 (AML)	Immunodef icient	HOSU-53	10 mg/kg, twice a week	Not Specified	Prolonged survival	[1]
Glioblasto ma	Not Specified	Brequinar	Not Specified	Not Specified	Decreased UMP, UDP, and UTP in tumor tissue	[1]

# **Experimental Protocols**Cell Culture and Preparation for Implantation

- Cell Line: Select a cancer cell line of interest (e.g., MOLM-13 for AML).
- Culture Conditions: Culture cells in the recommended medium supplemented with fetal bovine serum and antibiotics. Maintain cells in a humidified incubator at 37°C and 5% CO2.
- Cell Viability: Ensure cell viability is >95% using a trypan blue exclusion assay before implantation.



 Cell Pellet Preparation: Harvest cells by centrifugation and resuspend the cell pellet in a sterile, serum-free medium or phosphate-buffered saline (PBS).

### **Mouse Xenograft Model Establishment**

- Animal Model: Use immunodeficient mice (e.g., NOD/SCID, NSG, or nude mice) to prevent graft rejection.
- Subcutaneous Xenograft:
  - $\circ$  Inject 1 x 10<sup>6</sup> to 10 x 10<sup>6</sup> cells (in a volume of 100-200 µL) subcutaneously into the flank of each mouse.
  - For some cell lines, mixing the cell suspension with an equal volume of Matrigel may enhance tumor take rate and growth.
- Tumor Monitoring:
  - Monitor tumor growth by measuring the length and width of the tumor with calipers 2-3 times per week.
  - Calculate tumor volume using the formula: Volume = (Length x Width^2) / 2.
  - Begin treatment when tumors reach a predetermined size (e.g., 100-200 mm<sup>3</sup>).

#### **ML390** Formulation and Administration

- Formulation: ML390 can be formulated for in vivo use. A common approach for similar small
  molecules is to dissolve them in a vehicle such as a mixture of DMSO, PEG300, and saline.
  The final concentration of DMSO should be kept low to avoid toxicity. It is crucial to perform a
  small-scale solubility and stability test before preparing the bulk formulation.
- Dosage: Based on studies with other potent DHODH inhibitors, a starting dose range of 10-50 mg/kg could be considered for ML390. Dose-ranging studies are recommended to determine the maximum tolerated dose (MTD) and optimal effective dose.
- Administration:



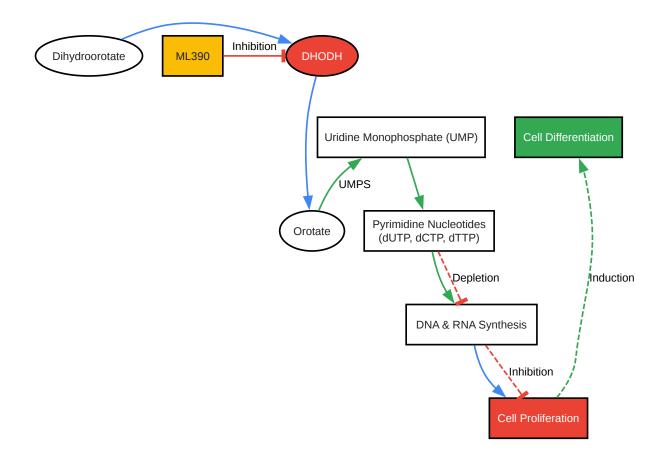
- Oral Gavage (PO): Administer the ML390 formulation directly into the stomach using a gavage needle.
- Intraperitoneal Injection (IP): Inject the formulation into the peritoneal cavity.
- Treatment Schedule: A daily or twice-daily administration schedule is common for small
  molecule inhibitors. The exact schedule should be determined based on the pharmacokinetic
  and pharmacodynamic properties of ML390.

#### **Efficacy Evaluation and Endpoint Analysis**

- Tumor Growth Inhibition: Continue to monitor tumor volumes in both the treatment and vehicle control groups throughout the study.
- Body Weight and Clinical Observations: Monitor the body weight of the mice and record any signs of toxicity, such as changes in behavior, appetite, or physical appearance.
- Endpoint: The study can be terminated when tumors in the control group reach a predetermined maximum size, or when signs of significant toxicity are observed.
- Tissue Collection: At the end of the study, euthanize the mice and collect tumors and other relevant tissues for further analysis (e.g., histopathology, biomarker analysis).

# Mandatory Visualization Signaling Pathway of ML390 Action



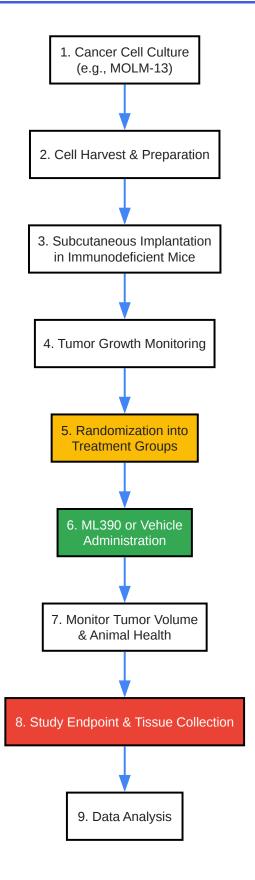


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Caption: Signaling pathway of ML390, a DHODH inhibitor.

### **Experimental Workflow for Mouse Xenograft Study**





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Caption: Experimental workflow for a mouse xenograft study with ML390.



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